molecular formula C13H22N2O4 B12898157 2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate CAS No. 25385-05-1

2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate

Cat. No.: B12898157
CAS No.: 25385-05-1
M. Wt: 270.32 g/mol
InChI Key: OYMJHUCUQXLOTC-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate ( 25385-05-1) is a synthetic organic compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol . It is characterized by two carbamate functional groups (-O-CO-NH-), a structural motif of significant interest in modern medicinal chemistry and drug discovery . Carbamate groups are renowned for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, making them valuable as amide bond substitutes to improve the metabolic stability and bioavailability of pharmacologically active compounds . Researchers investigate this compound and its structural analogs for their potential applications across various fields. Its carbamate backbone suggests potential as a building block for pharmaceutical development, particularly in the design of enzyme inhibitors, prodrugs, and central nervous system-active agents, given the ability of many carbamates to cross the blood-brain barrier . The presence of the carbamate group is a key feature in many US Food and Drug Administration (FDA) and European Medicines Agency (EMA) approved drugs, including anticonvulsants, cholinesterase inhibitors for neurodegenerative disorders, and HIV protease inhibitors . While the specific mechanism of action for this precise molecule may be an area of ongoing research, related iodinated propynyl carbamates, such as Iodopropynyl Butylcarbamate (IPBC), are well-documented to function as biocides by altering cell membrane permeability . This compound is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

25385-05-1

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylhexyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C13H22N2O4/c1-4-6-7-13(3,9-18-11(14)16)10-19-12(17)15-8-5-2/h2H,4,6-10H2,1,3H3,(H2,14,16)(H,15,17)

InChI Key

OYMJHUCUQXLOTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(COC(=O)N)COC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Condensation with Formaldehyde

  • Reaction : 3-methyl-pentanal is condensed with formaldehyde in a basic medium (e.g., aqueous sodium hydroxide).
  • Product : α-sec-butylacrolein.
  • Conditions : Reaction temperature around 30–100 °C, with stirring and phase separation.
  • Yield : Approximately 96% yield of α-sec-butylacrolein relative to 3-methyl-pentanal.

Partial Hydrogenation of α-sec-butylacrolein

  • Reaction : Hydrogenation of the α,β-unsaturated aldehyde to 2,3-dimethylpentanal.
  • Catalyst : Palladium or platinum on activated charcoal or alumina, with metal loading between 0.1–10% by weight.
  • Conditions : Liquid phase hydrogenation at 40–140 °C, 1–150 bar hydrogen pressure.
  • Yield : Around 84% 2,3-dimethylpentanal in the product mixture.

Conversion to 2-Methyl-2-sec-butyl-1,3-propanediol

  • Reaction : 2,3-dimethylpentanal is reacted with formaldehyde in the presence of a strong base (e.g., 30% aqueous sodium hydroxide).
  • Conditions : Temperature maintained at 60–100 °C for 30–60 minutes.
  • Molar Ratios : 2,3-dimethylpentanal : formaldehyde : sodium hydroxide ≈ 1 : 2.75 : 1.2.
  • Purification : Fractional distillation under reduced pressure (e.g., 30 mm Hg at 155 °C) yields 99.8% pure diol.
  • Yield : Approximately 75% based on starting 2-methyl-1-butene.

Formation of 2-Butyl-2-methyl-1,3-propanediol Carbamate 2-propynylcarbamate

While detailed specific procedures for the carbamate derivative "this compound" are less directly documented, the general approach to carbamate synthesis from diols is well-established:

Carbamate Formation from Diol

  • Starting Material : 2-methyl-2-sec-butyl-1,3-propanediol.
  • Reagents : Carbamoyl chlorides or isocyanates are commonly used to introduce carbamate groups.
  • Typical Reaction : The diol reacts with carbamoyl chloride derivatives under controlled conditions to form mono- or di-carbamates.
  • Catalysts/Conditions : Base catalysts such as triethylamine or pyridine are used to neutralize HCl formed during the reaction; reactions are typically conducted in inert solvents like dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures.

Introduction of 2-Propynyl Carbamate Group

  • Reagent : 2-propynyl chloroformate or 2-propynyl isocyanate can be used to introduce the 2-propynyl carbamate moiety.
  • Reaction : The hydroxyl groups of the diol react with the 2-propynyl carbamoyl reagent to form the corresponding carbamate ester.
  • Purification : The product is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Catalyst/Conditions Product Yield (%) Notes
1 Hydroformylation 2-methyl-1-butene, CO, H2 Rh or Co catalyst, solvent optional 3-methyl-pentanal High Flash distillation purification
2 Aldol condensation 3-methyl-pentanal, formaldehyde Base (NaOH), 30–100 °C α-sec-butylacrolein ~96 Phase separation, flash distillation
3 Partial hydrogenation α-sec-butylacrolein Pd or Pt catalyst, 40–140 °C, 1–150 bar H2 2,3-dimethylpentanal ~84 Catalyst on activated charcoal
4 Base-catalyzed addition 2,3-dimethylpentanal, formaldehyde NaOH (30%), 60–100 °C 2-methyl-2-sec-butyl-1,3-propanediol ~75 Fractional distillation purification
5 Carbamate formation Diol, 2-propynyl carbamoyl reagent Base catalyst, inert solvent, low temp This compound Variable Purification by crystallization/chromatography

Research Findings and Notes

  • The hydroformylation-condensation-hydrogenation sequence is preferred industrially due to its high yield, technical simplicity, and use of inexpensive starting materials.
  • The process avoids complex purification steps between stages, relying mainly on flash and fractional distillation.
  • The diol intermediate is obtained in high purity (up to 99.8%) suitable for pharmaceutical synthesis.
  • Carbamate formation typically requires careful control of reaction conditions to avoid side reactions and ensure selective mono- or di-carbamate formation.
  • The use of 2-propynyl carbamoyl reagents introduces an alkyne functional group, which can be useful for further chemical modifications or biological activity.

Chemical Reactions Analysis

Types of Reactions

2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features and properties of 2-butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate with related compounds:

Compound Name Substituents (Position 2) Carbamate Groups Key Applications/Properties
This compound Butyl, methyl Propynylcarbamate Hypothesized enhanced rigidity/reactivity due to alkyne group
Carisoprodol (2-methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate) Propyl, methyl Isopropylcarbamate Muscle relaxant; metabolized to meprobamate
2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate Ethyl, methyl Propylcarbamate Predicted CCS values: 158.5–163.4 Ų (collision cross-section)
2-Amino-2-methyl-1,3-propanediol (AMPD) Amino, methyl N/A (primary amine) CO₂ capture; steric hindrance affects carbamate stability

Key Observations :

  • Steric Effects : The butyl and propynyl groups in the target compound likely increase steric hindrance compared to carisoprodol’s propyl/isopropyl groups. This could reduce enzymatic interactions, as seen in analogs where bulky substituents prevent carbamate residues from engaging with catalytic sites .
Carbamate Stability and Reactivity

Carbamate stability is highly dependent on molecular conformation and solvent interactions. For example:

  • In carisoprodol analogs, a cis-arrangement of carbamate residues enables a "hairpin" structure critical for biological activity .
  • In aqueous AMPD solutions, water mediates carbamate dissociation pathways, with steric hindrance from methyl groups slowing CO₂ release . The target compound’s butyl and propynyl groups may further impede solvation or reaction dynamics, though experimental data are lacking.
Analytical and Physical Properties
  • Collision Cross-Section (CCS) : While the target compound’s CCS is unreported, the ethyl-methyl analog (C₁₂H₂₄N₂O₄) exhibits CCS values of 158.5–163.4 Ų for [M+H]⁺ adducts . The propynyl group’s linear geometry may reduce CCS compared to bulkier substituents.
  • Spectroscopic Identification : Infrared absorption and HPLC retention times (as used for carisoprodol ) could differentiate the target compound from analogs, given substituent-driven shifts in vibrational modes or polarity.

Biological Activity

2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate, commonly referred to as IPBC (Iodopropynyl butylcarbamate), is a compound that has garnered attention due to its biological activity, particularly in the fields of biocides and preservatives. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and potential applications.

  • Chemical Formula : C13H22N2O4
  • CAS Number : 25385-05-1
  • Molecular Weight : 258.33 g/mol

IPBC acts primarily as a biocide and preservative by inhibiting the growth of fungi and bacteria. Its mechanism involves disruption of cellular processes in microbial organisms, leading to cell death. The compound is particularly effective against a range of fungi, making it suitable for use in various industrial applications, including wood preservation and cosmetic formulations.

Acute Toxicity

Studies have shown that IPBC exhibits moderate acute toxicity when administered orally. The compound's oral LD50 values are indicative of its potential risks during exposure:

  • Oral LD50 (rat) : Approximately 300-500 mg/kg.
  • Dermal LD50 : Low toxicity observed; however, it can cause skin irritation.

Chronic Toxicity

Chronic exposure studies indicate that IPBC may lead to liver and kidney damage at higher doses. Histopathological examinations have revealed:

  • Liver Changes : Centrilobular hepatocellular enlargement and increased liver weights.
  • Kidney Effects : Increased kidney weight in female rats at high doses.

Sensitization Potential

IPBC has shown potential for skin sensitization. In guinea pig studies, positive reactions were noted at concentrations as low as 1% during intradermal induction tests. This raises concerns for its use in cosmetic products where skin contact is frequent.

Case Studies

  • Skin Sensitization Study :
    • Conducted on guinea pigs using varying concentrations of IPBC.
    • Results indicated a sensitization rate of approximately 90% at a 5% challenge concentration.
    • Source: ECHA Report .
  • Long-term Exposure Study :
    • Rats were exposed to IPBC over a 90-day period.
    • Observations included hyperplasia in the larynx and changes in hematological parameters.
    • No significant neurotoxic effects were noted, supporting its safety profile at regulated concentrations .

Applications

Due to its antifungal properties, IPBC is widely used in:

  • Wood Preservation : Protects against fungal decay.
  • Cosmetics : Acts as a preservative in creams and lotions.

Table: Summary of Biological Activity and Toxicological Data

PropertyValue/Description
Chemical NameThis compound
CAS Number25385-05-1
Oral LD50 (rat)300-500 mg/kg
Dermal SensitizationPositive at concentrations as low as 1%
Chronic Exposure EffectsLiver enlargement, kidney weight increase
Primary UseBiocide and preservative in various applications

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